2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorinated pyrazole ring, a cyclohexyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
The synthesis of 2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound to form the pyrazole ring.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Cyclohexyl Group: The chlorinated pyrazole is reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the intermediate compound with thiosemicarbazide to form the hydrazinecarbothioamide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Scientific Research Applications
2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds like 3(5)-substituted pyrazoles and pyrazoloquinolines share structural similarities but differ in their specific substituents and functional groups.
Sulfur-Containing Pyrazoles: These compounds contain sulfur atoms bonded to the pyrazole ring and exhibit different chemical and biological properties.
Imidazole Derivatives: Although structurally different, imidazole derivatives share some pharmacological activities with pyrazole derivatives.
Properties
IUPAC Name |
1-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-3-cyclohexylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5OS/c1-18-7-9(13)10(17-18)11(19)15-16-12(20)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,15,19)(H2,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUVNGIEUHJOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=S)NC2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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